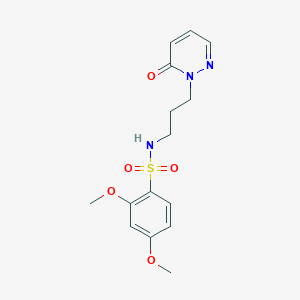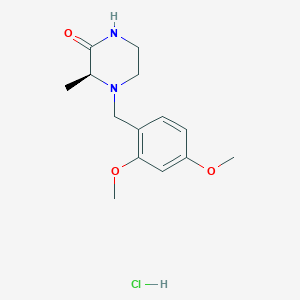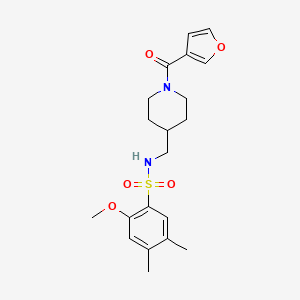![molecular formula C19H19ClN4O3S B2499866 2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351790-49-2](/img/structure/B2499866.png)
2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to introduce specific functional groups. In the context of the compound "2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide," we can draw parallels with the synthesis methods described in the provided papers. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, as mentioned in paper , involves the introduction of substituents such as chloro, hydroxyl, and amino groups onto a benzene ring. This process could be similar to the steps required to synthesize the target compound, which also contains a chloropyridinyl moiety and an amino group. The paper does not directly describe the synthesis of the target compound but provides insight into the type of reactions that might be employed, such as condensation reactions and the use of specific reagents for functional group transformations.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical properties and reactivity. X-ray diffraction analysis is a powerful tool for unambiguously assigning the structure of complex molecules, as demonstrated in paper for a different compound. Although the target compound's structure is not directly analyzed in the provided papers, the methods described could be applicable for its structural determination. The presence of a thiazole ring and a benzyl group with methoxy substituents in the target compound suggests potential for interesting electronic interactions and steric effects that would influence its molecular conformation and reactivity.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of the target compound, but they do offer insights into the reactivity of similar structures. For example, the antioxidant activity of the synthesized compounds in paper suggests that the presence of certain substituents can significantly enhance a molecule's ability to act as a radical scavenger. This could imply that the target compound, with its amino and methoxy substituents, might also exhibit interesting reactivity, potentially in biological systems or as a catalyst in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers and small molecules are critical for their practical applications. Paper discusses the synthesis of new polyamides with pyridyl moieties and their solubility in polar solvents. While the target compound is not a polymer, the presence of a pyridyl group could similarly affect its solubility and interaction with solvents. The thermal properties of the polymers described in paper also highlight the importance of understanding how structural components can influence the stability of a compound under various conditions. These considerations are relevant for the target compound, as its stability, solubility, and thermal behavior would be important for its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of compounds with complex structures, including thiazole derivatives, often involves novel synthetic methodologies that allow for the precise manipulation of molecular features to achieve desired properties and activities. For instance, the synthesis of novel thiazole derivatives through cyclocondensation reactions or by employing specific reagents like POCl3 under controlled conditions highlights the synthetic versatility and chemical reactivity of thiazole-based compounds. These methodologies provide a foundation for designing compounds with targeted functions in scientific and pharmaceutical research (Raut et al., 2020).
Pharmacological Applications
Thiazole derivatives have been extensively studied for their pharmacological potentials, such as antitumor, anti-inflammatory, and antioxidant activities. The structural diversity of thiazole compounds allows for the modulation of biological activity by introducing various substituents, which can enhance their efficacy and selectivity towards specific biological targets. For example, certain imidazole and thiazole analogues have shown significant antitumor activities, suggesting their potential as lead compounds in the development of new anticancer therapies (Iradyan et al., 2009). Similarly, benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory properties, indicating their application potential in managing oxidative stress and inflammation-related disorders (Raut et al., 2020).
Eigenschaften
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-11-17(28-19(23-11)24-16-7-5-13(20)10-21-16)18(25)22-9-12-4-6-14(26-2)15(8-12)27-3/h4-8,10H,9H2,1-3H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBUMDGPSVRGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2499789.png)


![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)





![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)